![molecular formula C16H16ClNO5S B2850676 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1421508-52-2](/img/structure/B2850676.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The structure features a benzodioxole ring, a hydroxypropyl group, and a chlorobenzenesulfonamide moiety, contributing to its unique chemical properties and reactivity.
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various targets, such asmicrotubules and their component protein, tubulin . These targets play a crucial role in cell division and are often the focus of anticancer agents .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related tocell cycle regulation and apoptosis .
Result of Action
Related compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a series of organic reactions. Typically, the synthesis starts with the formation of the benzodioxole ring, followed by the introduction of the hydroxypropyl group through a propylation reaction. The final step involves the sulfonamidation of the chlorobenzenesulfonamide to yield the target compound. Common reagents and conditions for these reactions include the use of catalysts like palladium, bases such as sodium hydroxide, and organic solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production often scales up these laboratory methods, employing continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are utilized for the purification of the final product.
化学反应分析
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups, potentially forming secondary or tertiary amines.
Substitution: Substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
The compound reacts under various conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like amines and thiols for substitution reactions.
Major Products Formed
科学研究应用
The compound finds extensive use in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: In biochemical research, it is utilized to study enzyme mechanisms and interactions due to its unique structural features.
Industry: Industrial applications range from its use in the manufacture of specialized materials to its role in developing novel catalysts for chemical processes.
相似化合物的比较
Several similar compounds share structural motifs but exhibit different properties:
N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzenesulfonamide: Lacks the hydroxypropyl group, leading to different reactivity and applications.
3-(benzo[d][1,3]dioxol-5-yl)-propylamine: Similar backbone but with an amine group instead of sulfonamide, affecting biological activity.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-benzenesulfonamide:
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial contexts.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBQEMDMNTFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
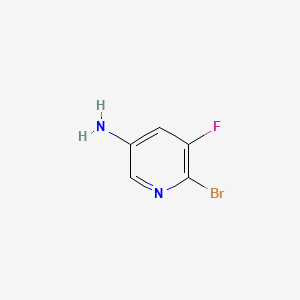
![3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2850595.png)
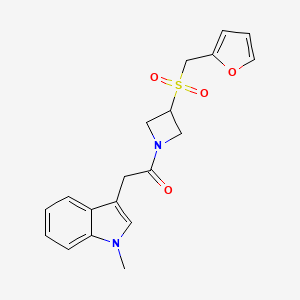
![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)
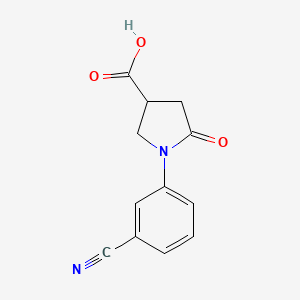
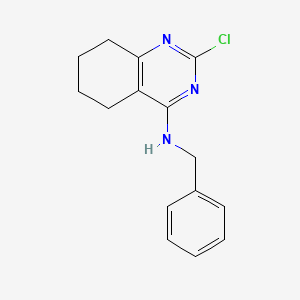

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![2-(2,5-dimethylbenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2850611.png)
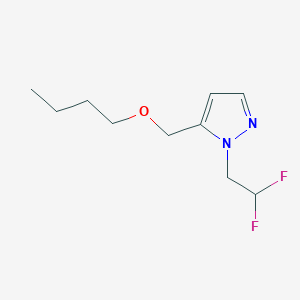
![2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2850615.png)
